molecular formula C8H8N4O2 B1614435 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1000340-22-6

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No. B1614435
M. Wt: 192.17 g/mol
InChI Key: ZTTVWMZUDPJIRK-UHFFFAOYSA-N
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Description

6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound with the following properties:



  • Chemical Formula : C~8~H~7~N~3~O~2~

  • Molecular Weight : 177.160 g/mol

  • Density : 1.4±0.1 g/cm³

  • Melting Point : Not available

  • Boiling Point : Not applicable (N/A)

  • Exact Mass : 177.053833 g/mol

  • Index of Refraction : 1.707



Molecular Structure Analysis

The molecular structure of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine consists of a pyrrolopyridine ring system with a methyl group (CH~3~) at the 6-position and a nitro group (NO~2~) at the 5-position. The nitrogen atom in the pyrrolo ring contributes to its heterocyclic nature.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

  • Stability : Assess its stability under various conditions (e.g., temperature, pH).

  • Spectroscopic Properties : Explore its UV-Vis, IR, and NMR spectra.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate or as a lead compound for drug development.

  • Structure-Activity Relationship (SAR) : Explore modifications to improve its pharmacological properties.

  • Target Identification : Identify potential biological targets (e.g., enzymes, receptors) for drug design.

  • Computational Studies : Conduct molecular modeling and docking studies to predict binding interactions.


properties

IUPAC Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-7(12(13)14)2-5-6(9)3-10-8(5)11-4/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTVWMZUDPJIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646869
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

CAS RN

1000340-22-6
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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